ヘコゲニン

概要

科学的研究の応用

Hecogenin has a wide range of scientific research applications:

作用機序

ヘコゲニンは、さまざまな分子標的および経路を通じてその効果を発揮します:

抗炎症作用: ヘコゲニンは、腫瘍壊死因子α(TNF-α)などの炎症性サイトカインの産生を阻害し、ミエロペルオキシダーゼ(MPO)などの酵素の活性を低下させます.

神経保護作用: ヘコゲニンはBACE-1のアンタゴニストとして作用し、アルツハイマー病に関連する脳内のアミロイド斑の形成を抑制します.

類似化合物の比較

ヘコゲニンは、幅広い薬理活性を有するステロイドサポニンの中で、独特なものです。類似の化合物には以下が含まれます。

ジオスゲニン: ステロイド合成における前駆体として使用される別のステロイドサポニン。

チゴゲニン: ヘコゲニンと同様に、チゴゲニンはステロイドホルモンの合成に使用されますが、薬理活性はそれほど顕著ではありません.

ヘコゲニンは、強力な神経保護作用と、さまざまなステロイド系薬物の合成における前駆体としての役割により、際立っています .

生化学分析

Biochemical Properties

Hecogenin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to act as an antagonist to BACE-1, a β-site amyloid precursor cleaving enzyme involved in the formation of amyloidal plaques .

Cellular Effects

Hecogenin has been observed to exert various effects on cellular processes. For example, it has been found to inhibit reactive oxygen species production and induce cell cycle arrest and senescence in the A549 human lung cancer cell line . It also has anti-inflammatory properties, inhibiting hyperalgesia development when induced with carrageenan .

Molecular Mechanism

The molecular mechanism of Hecogenin involves binding interactions with biomolecules and changes in gene expression . In molecular docking studies, Hecogenin has shown a promising binding affinity towards the BACE-1 protein receptor for Alzheimer’s disease . The Hecogenin–BACE-1 protein complex was found to be stable after 30 ns of MD simulation, indicating its substantial stability .

Temporal Effects in Laboratory Settings

While specific temporal effects of Hecogenin in laboratory settings are not extensively documented, its broad spectrum of pharmacological applications suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, Hecogenin has shown significant antiulcerogenic effects at dosages of 5, 10, and 20 mg/kg in models of gastric lesions induced by ischemia and reperfusion .

Metabolic Pathways

As a steroidal saponin, it is likely involved in the steroid biosynthesis pathway

準備方法

合成経路と反応条件

ヘコゲニンは、さまざまな化学経路によって合成できます。 一般的な方法の1つは、ステロイド配糖体を加水分解して、ヘコゲニンを含むサポゲニンを生成することです . このプロセスには、通常、酸性または塩基性加水分解条件を使用します。 たとえば、塩酸または水酸化ナトリウムによるステロイド配糖体の加水分解により、ヘコゲニンが生成されます .

工業生産方法

ヘコゲニンの工業生産では、通常、アgave sisalanaなどの天然資源からの抽出が行われます。 このプロセスには、植物材料からのサポゲニンの抽出と、ヘコゲニンを単離するための精製工程が含まれます . ヘコゲニンの精製と定量には、高速液体クロマトグラフィー(HPLC)と高速薄層クロマトグラフィー(HPTLC)が一般的に使用されます .

化学反応の分析

反応の種類

ヘコゲニンは、酸化、還元、置換反応などのさまざまな化学反応を起こします . これらの反応は、ヘコゲニンの構造を修飾して、異なる薬理活性を有する誘導体を生成するために不可欠です。

一般的な試薬と条件

酸化: ヘコゲニンは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、ケトンやカルボン酸などの官能基を導入できます.

還元: ヘコゲニンの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、ケトンをアルコールに変換できます.

置換: ヘコゲニンを含む置換反応では、通常、ハロアルカンやアシルクロリドなどの試薬を使用して、アルキル基やアシル基を導入します.

主な生成物

これらの反応から生成される主な生成物には、ヘコゲニンアセテートやその他の修飾されたステロイド化合物などのさまざまなヘコゲニン誘導体が含まれます .

科学研究の用途

ヘコゲニンは、幅広い科学研究の用途があります:

類似化合物との比較

Hecogenin is unique among steroidal saponins due to its broad spectrum of pharmacological activities. Similar compounds include:

Diosgenin: Another steroidal saponin used as a precursor for steroid synthesis.

Sarsasapogenin: Known for its anti-inflammatory and neuroprotective properties, sarsasapogenin is another steroidal saponin with applications in medicine.

Hecogenin stands out due to its potent neuroprotective effects and its role as a precursor in the synthesis of various steroidal drugs .

特性

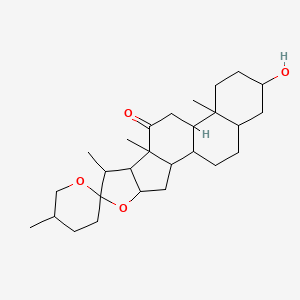

IUPAC Name |

16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRLLFJMZLYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859377 | |

| Record name | 3-Hydroxyspirostan-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-55-0 | |

| Record name | hecogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

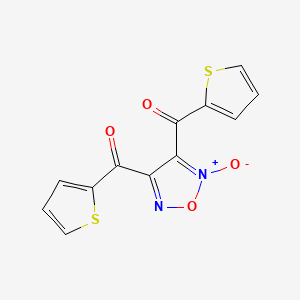

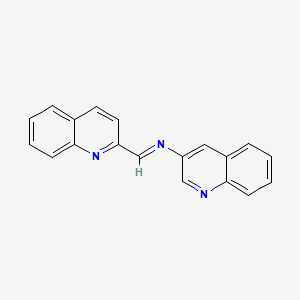

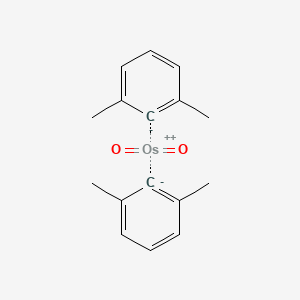

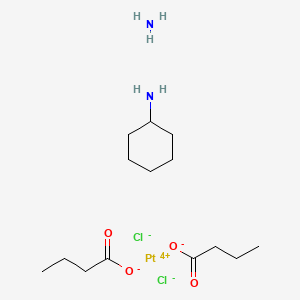

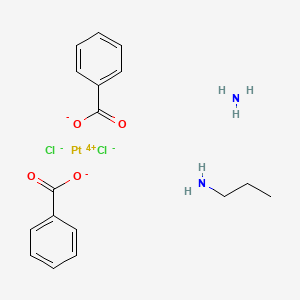

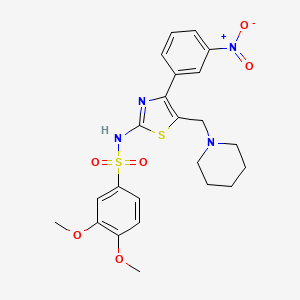

Feasible Synthetic Routes

A: The molecular formula of hecogenin is C27H42O4, and its molecular weight is 430.6 g/mol. []

A: Hecogenin possesses a steroid nucleus with a spirostan structure, featuring a ketone group at C-12 and a hydroxyl group at C-3. [, , ]

A: Researchers frequently employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultra Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS), and High Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) to identify and quantify hecogenin. [, , , , ]

A: Hecogenin exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-arthritic, anticancer, anti-hyperalgesic, and cardioprotective effects. [, , , , , , ]

A: Research suggests that hecogenin suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and inhibits myeloperoxidase activity, thereby mitigating inflammatory responses. [, , ]

A: Studies indicate that hecogenin inhibits reactive oxygen species production, induces cell cycle arrest at the G0/G1 phase, and promotes senescence in cancer cells, contributing to its anticancer potential. [, , ]

A: Yes, hecogenin has been shown to interact with several molecular targets. For instance, it acts as an inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4). [] It has also been explored as a potential inhibitor of β-site amyloid precursor cleaving enzyme (BACE-1), which is implicated in Alzheimer's disease. [] Additionally, computational studies suggest hecogenin could inhibit ribosomal protein S6 kinase 1 (S6K1), a target for cancer therapy. [] Further, research indicates its potential to interact with filarial β-tubulin protein, suggesting antifilarial properties. []

A: Research suggests that hecogenin acetate exhibits anti-hyperalgesic effects, potentially by modulating spinal cord-inhibitory mechanisms and cytokine pathways. [, ] Studies show it can inhibit mechanical hyperalgesia induced by various agents and reduce pro-inflammatory cytokine levels, such as IL-1β. [, ] Further, it was observed that hecogenin acetate's antinociceptive effect is mediated by opioid receptors and endogenous analgesic mechanisms. []

A: Given its diverse pharmacological activities, hecogenin holds promise as a potential therapeutic agent for various conditions, including: * Inflammatory diseases: Rheumatoid arthritis, ulcerative colitis, atopic dermatitis [, , , ] * Cancer: Lung cancer and other types [, , , , ] * Neurodegenerative diseases: Alzheimer's disease [] * Pain management: Inflammatory pain [, ] * Cardiovascular diseases: Myocardial infarction [] * Parasitic infections: Lymphatic filariasis []

A: While hecogenin itself is not a marketed drug, it serves as a crucial starting material for synthesizing steroidal drugs, including corticosteroids like dexamethasone. [, ]

ANone: Further research is needed to fully elucidate the following aspects of hecogenin:

* **Pharmacokinetics/Pharmacodynamics:** A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial for clinical translation. []* **Toxicity and Safety:** While some studies indicate a favorable safety profile, long-term toxicity studies are necessary to assess potential adverse effects. []* **Drug Delivery and Targeting:** Developing efficient drug delivery systems to enhance its bioavailability and target specific tissues could improve its therapeutic efficacy. []* **Resistance:** Further research is needed to understand potential resistance mechanisms that may emerge with prolonged use. []A: Sustainable practices for hecogenin extraction and utilization are crucial. Research is exploring alternative extraction methods, such as electrocoagulation, to minimize environmental impact and potentially separate valuable secondary metabolites like hecogenin from plant material. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)